![molecular formula C13H13NO5 B054959 N-Succinimidyl-2-methoxy 2-phenylacetic acid ester CAS No. 122607-12-9](/img/structure/B54959.png)
N-Succinimidyl-2-methoxy 2-phenylacetic acid ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Succinimidyl-2-methoxy 2-phenylacetic acid ester, also known as SMMPA, is a commonly used chemical compound in scientific research. It is a derivative of succinimide and is widely used in the synthesis of various bioactive molecules. SMMPA has many applications in the field of biological and medicinal chemistry, making it a crucial compound in scientific research.
Wirkmechanismus
The mechanism of action of N-Succinimidyl-2-methoxy 2-phenylacetic acid ester involves the formation of an active ester intermediate, which reacts with the nucleophilic groups of the target molecule. The reaction results in the formation of a stable amide bond between the target molecule and the N-Succinimidyl-2-methoxy 2-phenylacetic acid ester linker. This mechanism of action makes N-Succinimidyl-2-methoxy 2-phenylacetic acid ester a highly efficient and selective coupling agent in SPPS.
Biochemical and Physiological Effects
N-Succinimidyl-2-methoxy 2-phenylacetic acid ester has no known biochemical or physiological effects on its own. Its effects are limited to its use as a coupling agent in the synthesis of bioactive molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Succinimidyl-2-methoxy 2-phenylacetic acid ester as a coupling agent in SPPS include its high efficiency, selectivity, and ease of use. N-Succinimidyl-2-methoxy 2-phenylacetic acid ester is also compatible with a wide range of amino acids and peptides. However, N-Succinimidyl-2-methoxy 2-phenylacetic acid ester has some limitations, including its relatively high cost and the need for careful handling due to its potential toxicity.
Zukünftige Richtungen
There are many potential future directions for the use of N-Succinimidyl-2-methoxy 2-phenylacetic acid ester in scientific research. One area of research is the development of new coupling agents that are more efficient and selective than N-Succinimidyl-2-methoxy 2-phenylacetic acid ester. Another area of research is the use of N-Succinimidyl-2-methoxy 2-phenylacetic acid ester in the synthesis of complex natural products and biologics. Additionally, N-Succinimidyl-2-methoxy 2-phenylacetic acid ester could be used in the development of new radiolabeled compounds for imaging studies.
Synthesemethoden
The synthesis of N-Succinimidyl-2-methoxy 2-phenylacetic acid ester involves the reaction of 2-methoxy-2-phenylacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction produces N-Succinimidyl-2-methoxy 2-phenylacetic acid ester as a white crystalline solid with a high yield. The purity of the compound can be improved through recrystallization or chromatographic purification.
Wissenschaftliche Forschungsanwendungen
N-Succinimidyl-2-methoxy 2-phenylacetic acid ester has many applications in scientific research, particularly in the synthesis of bioactive molecules such as peptides, proteins, and nucleotides. It is commonly used as a coupling agent in solid-phase peptide synthesis (SPPS) to link amino acids and peptides. N-Succinimidyl-2-methoxy 2-phenylacetic acid ester can also be used in the synthesis of radiolabeled compounds for imaging studies.
Eigenschaften
CAS-Nummer |
122607-12-9 |
---|---|
Produktname |
N-Succinimidyl-2-methoxy 2-phenylacetic acid ester |
Molekularformel |
C13H13NO5 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-methoxy-2-phenylacetate |
InChI |
InChI=1S/C13H13NO5/c1-18-12(9-5-3-2-4-6-9)13(17)19-14-10(15)7-8-11(14)16/h2-6,12H,7-8H2,1H3/t12-/m0/s1 |
InChI-Schlüssel |
HHVJDKXLUXCHRW-LBPRGKRZSA-N |
Isomerische SMILES |
CO[C@@H](C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
SMILES |
COC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Kanonische SMILES |
COC(C1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Andere CAS-Nummern |
122607-12-9 |
Synonyme |
2-SMPA N-succinimidyl-2-methoxy 2-phenylacetic acid este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.